Tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate is a chemical compound that falls within the category of carbamates, which are esters or salts of carbamic acid. This compound has garnered attention in pharmaceutical research due to its potential applications in medicinal chemistry. The molecular formula for this compound is and it is characterized by a tert-butyl group attached to a piperazine moiety, which is known for its biological activity.
The compound can be classified under the broader category of N-substituted carbamates, which are often utilized in the synthesis of biologically active molecules. It is structurally related to other compounds that exhibit pharmacological properties, particularly in the context of drug development targeting various diseases. The specific structure allows for interactions with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate can be represented as follows:
The structural representation can be visualized using SMILES notation: CC(C)(C)OC(=O)NCCOCCN1CCNCC1.
Tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate can participate in various chemical reactions:
These reactions are crucial for understanding the compound's stability and potential metabolic pathways in biological contexts.
The mechanism of action for tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate is likely related to its interaction with specific biological targets:
Quantitative data on binding affinities and kinetic parameters would be essential for comprehensive understanding.
The physical properties of tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate include:
Chemical properties include reactivity with nucleophiles, susceptibility to hydrolysis, and potential oxidation reactions.
Tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate has potential applications in various fields:
Further research into its biological activity could lead to novel therapeutic agents in treating various conditions.
The compound is systematically named tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate according to IUPAC conventions. This name precisely defines its molecular architecture:
Standardized Synonyms:
Registry Identifiers:
Table 1: Nomenclature and Identifiers
| Category | Value |
|---|---|
| IUPAC Name | tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate |
| CAS Number | 1303890-53-0 |
| Molecular Formula | C₁₄H₂₇N₃O₃ |
| Molecular Weight | 285.39 g/mol |
| SMILES | CCCN(CC(=O)N1CCNCC1)C(=O)OC(C)(C)C |
This compound belongs to the carbamate class (R₁R₂N−OC(=O)R₃), characterized by a carbonyl flanked by nitrogen and oxygen. Its structural taxonomy includes:
Structural significance: The N-propyl chain enhances lipophilicity, potentially improving membrane permeability, while the piperazine offers a site for salt formation or further derivatization to modulate solubility [7].
Piperazine derivatives exhibit diverse bioactivities modulated by N-substituents. Key comparisons:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6